molecular formula C20H50O7Ti2 B13735209 Di-n-butoxytitanium 2-methylpentane-2,4-diolate CAS No. 17621-69-1

Di-n-butoxytitanium 2-methylpentane-2,4-diolate

Cat. No.: B13735209
CAS No.: 17621-69-1
M. Wt: 498.3 g/mol
InChI Key: FFOJSPSCWXRJRD-UHFFFAOYSA-N
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Description

Di-n-butoxytitanium 2-methylpentane-2,4-diolate is a metal-organic compound classified as a titanium alkoxide. This reagent is designed For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Compounds of this class are typically utilized as catalysts and chemical intermediates in sophisticated material synthesis . They frequently function as precursors in sol-gel processes, where controlled hydrolysis and condensation reactions facilitate the deposition of titanium oxide coatings for applications in photocatalysis, solar cells, and protective surface layers . The mechanism involves the exchange of alkoxide groups, where the butoxy and diolate ligands can be substituted by other alcohols or undergo hydrolysis to form Ti-O-Ti networks, ultimately yielding titanium dioxide upon pyrolysis . In polymer science, related titanium alkoxides are integral components of Ziegler-Natta catalyst systems for the polymerization of olefins such as ethylene, contributing to the formation of high molecular weight polymers . Furthermore, its role as a condensation catalyst is valuable for forming complex molecular structures and for enhancing the adhesion of polymers to metal surfaces . As a moisture-sensitive compound, it requires handling under inert conditions such as a nitrogen or argon atmosphere to prevent premature decomposition .

Properties

CAS No.

17621-69-1

Molecular Formula

C20H50O7Ti2

Molecular Weight

498.3 g/mol

IUPAC Name

butan-1-ol;2-methylpentane-2,4-diol;titanium;hydrate

InChI

InChI=1S/2C6H14O2.2C4H10O.H2O.2Ti/c2*1-5(7)4-6(2,3)8;2*1-2-3-4-5;;;/h2*5,7-8H,4H2,1-3H3;2*5H,2-4H2,1H3;1H2;;

InChI Key

FFOJSPSCWXRJRD-UHFFFAOYSA-N

Canonical SMILES

CCCCO.CCCCO.CC(CC(C)(C)O)O.CC(CC(C)(C)O)O.O.[Ti].[Ti]

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methylpentane-2,4-diol (Ligand Preparation)

The diol ligand 2-methylpentane-2,4-diol is commonly prepared industrially by catalytic hydrogenation of diacetone alcohol:

  • Process: Diacetone alcohol undergoes catalytic hydrogenation using a ruthenium-based catalyst supported on carbon.
  • Conditions: Temperature range of 30 to 90 °C, hydrogen pressure between 10 to 80 bar.
  • Outcome: High purity 2-methylpentane-2,4-diol suitable for complexation reactions.
  • Reference: FR2453842A1 patent describes this scalable process in detail, emphasizing the use of ruthenium catalysts to achieve commercial purity levels.
Parameter Value/Range Notes
Catalyst Ruthenium on carbon 5% Ru loading
Temperature 30–90 °C Controlled for selectivity
Hydrogen Pressure 10–80 bar Ensures efficient hydrogenation
Product Purity Commercial standard Suitable for further synthesis

Formation of Di-n-butoxytitanium 2-methylpentane-2,4-diolate

The complex is prepared by reacting titanium tetra-n-butoxide with 2-methylpentane-2,4-diol under anhydrous conditions:

  • Reaction Type: Ligand exchange and chelation.
  • Procedure:
    • Mix titanium tetra-n-butoxide with stoichiometric amounts of 2-methylpentane-2,4-diol in an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
    • Stir the mixture at ambient or slightly elevated temperature to promote ligand coordination.
    • The diol replaces some of the butoxide ligands, forming a chelated titanium complex.
  • Solvent: Non-protic, anhydrous solvents such as dry toluene or hexane are preferred to avoid premature hydrolysis.
  • Purification: The product may be purified by vacuum distillation or recrystallization under inert conditions.
Step Conditions Purpose
Mixing Room temperature Initiate ligand exchange
Atmosphere Inert (N2 or Ar) Prevent moisture interference
Solvent Anhydrous toluene Maintain dryness and solubility
Reaction time 1–4 hours Ensure complete complexation
Purification Vacuum distillation Remove unreacted materials

Analytical and Research Data Supporting Preparation

  • Catalyst Residue Removal: Organotitanate catalysts used in related esterification reactions show that post-reaction treatments such as steam distillation and addition of amines or phosphites improve product purity and stability, which may be adapted to titanium alkoxide complex purification.
  • Structural Confirmation: Spectroscopic methods (NMR, IR) confirm chelation of the diol ligand to titanium, showing characteristic shifts in hydroxyl and alkoxide signals.
  • Thermal Stability: Thermal analysis indicates the complex is stable under moderate heating but decomposes above 200 °C, consistent with titanium alkoxide complexes.

Summary Table of Preparation Methods

Preparation Stage Key Conditions/Materials Outcome/Notes
1. Ligand synthesis Catalytic hydrogenation of diacetone alcohol using Ru/C catalyst Pure 2-methylpentane-2,4-diol
2. Complex formation Reaction of Ti(OBu)_4 with diol in anhydrous solvent under inert atmosphere Formation of this compound
3. Purification Vacuum distillation or recrystallization under inert conditions Removal of unreacted materials, high purity complex
4. Characterization NMR, IR, thermal analysis Confirmation of structure and stability

Professional Notes and Considerations

  • Moisture Sensitivity: Titanium alkoxides are highly sensitive to moisture; all steps must be conducted under rigorously anhydrous conditions to prevent hydrolysis.
  • Stoichiometry Control: Precise molar ratios of titanium alkoxide to diol are critical to control the degree of substitution and avoid polymerization.
  • Scale-Up Potential: The ligand preparation method from diacetone alcohol is industrially scalable, enabling large-scale synthesis of the titanium complex.
  • Safety: Handling of titanium alkoxides requires precautions due to their flammability and reactivity with water.

Mechanism of Action

The mechanism of action for each component varies:

    Butan-1-ol: Acts as a solvent and intermediate in chemical reactions.

    2-Methylpentane-2,4-diol: Functions as a solvent and stabilizer in emulsions.

    Titanium: Provides structural strength and corrosion resistance in alloys.

    Hydrate: Stabilizes compounds by incorporating water molecules into their structure.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing di-nn-butoxytitanium 2-methylpentane-2,4-diolate, and how can purity be ensured during preparation?

  • Methodological Answer : Synthesis typically involves reacting titanium tetrachloride (TiCl4_4) with 2-methylpentane-2,4-diol and nn-butanol in an anhydrous, inert atmosphere. Key steps include:

  • Slow addition of diol and butanol to TiCl4_4 under nitrogen to prevent hydrolysis.
  • Use of molecular sieves to remove trace water.
  • Recrystallization from dry toluene to isolate the product.
    • Purity assessment requires FT-IR to confirm ligand coordination (e.g., Ti-O stretching at 500–600 cm1^{-1}) and elemental analysis for C, H, and Ti content. NMR (1^{1}H, 13^{13}C) can detect residual solvents or unreacted precursors .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer :

  • Storage : Keep in sealed, argon-purged containers at –20°C to minimize hydrolysis.
  • Handling : Use glassware deactivated with 5% dimethyldichlorosilane (DMDCS) in toluene to reduce surface adsorption .
  • Stability Testing : Monitor decomposition via periodic HPLC analysis (C18 column, methanol/water mobile phase) to detect hydrolysis products like titanium oxides or free diol.

Advanced Research Questions

Q. What analytical techniques are optimal for characterizing ligand coordination and titanium oxidation states in this complex?

  • Methodological Answer :

  • X-ray Absorption Spectroscopy (XAS) : Provides Ti K-edge data to confirm oxidation state (Ti(IV) expected) and coordination geometry.
  • Electron Paramagnetic Resonance (EPR) : Rules out paramagnetic Ti(III) impurities.
  • Mass Spectrometry (ESI-MS) : Detects molecular ion peaks in non-polar solvents (e.g., chloroform) to verify intact complex structure.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and ligand loss thresholds (e.g., butoxy vs. diol ligand dissociation) .

Q. How can researchers resolve contradictions in reactivity data observed under different solvent systems?

  • Case Study : If the compound exhibits inconsistent catalytic activity in polar vs. non-polar solvents:

  • Hypothesis Testing :

Use 17^{17}O NMR to study solvent interactions with Ti centers.

Conduct kinetic studies (UV-Vis monitoring) to compare reaction rates in toluene vs. THF.

  • Data Interpretation : Solvent polarity may stabilize transition states or alter ligand exchange dynamics. For example, THF could displace butoxy ligands, reducing catalytic activity .

Q. What strategies mitigate matrix interference when analyzing this compound in environmental or biological samples?

  • Methodological Answer :

  • Sample Preparation :
  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Adjust pH to 3–4 with HCl to protonate interfering organic acids.
  • Matrix Cleanup : Add 1 M NH4_4F to chelate competing metal ions.
  • Detection : LC-MS/MS with a C18 column and MRM transitions specific to the compound’s fragmentation pattern. Internal standards (e.g., deuterated analogs) correct for recovery variability .

Key Considerations for Experimental Design

  • Contamination Control : Avoid plasticware (e.g., HDPE) due to phthalate leaching; use silanized glass .
  • Quantitative Limits : Limit of detection (LOD) for LC-MS is typically 0.1–1 µg/L, but matrix effects may require standard additions.

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